molecular formula C20H22N2O3 B6570043 2-phenoxy-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-7-yl)acetamide CAS No. 946368-81-6

2-phenoxy-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-7-yl)acetamide

Cat. No. B6570043
CAS RN: 946368-81-6
M. Wt: 338.4 g/mol
InChI Key: KNFFISHPTCIXEV-UHFFFAOYSA-N
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Description

Phenoxy acetamide derivatives are a class of compounds that have been studied for their potential therapeutic applications . They are often synthesized for the purpose of designing and developing new pharmaceutical compounds .


Molecular Structure Analysis

The molecular structure of a compound can be analyzed using computational chemistry applications. This involves studying the utilization of drugs and their biological effects based on molecular interactions in terms of molecular structure with triggered functional groups or the specific physicochemical properties .


Chemical Reactions Analysis

The chemical reactions involving phenoxy acetamide derivatives can be complex and varied, depending on the specific derivative and the conditions under which the reactions take place .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound like “2-phenoxy-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-7-yl)acetamide” would typically be determined through laboratory analysis. This could include determining its melting point, boiling point, solubility, and other relevant properties .

Mechanism of Action

The mechanism of action of phenoxy acetamide derivatives can vary widely depending on the specific derivative and its intended therapeutic application .

Safety and Hazards

The safety and hazards associated with a compound like “2-phenoxy-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-7-yl)acetamide” would typically be determined through laboratory testing and analysis. This could include testing for toxicity, reactivity, and other potential hazards .

Future Directions

The future directions for research into phenoxy acetamide derivatives could include further exploration of their potential therapeutic applications, as well as the development of new synthesis methods and the study of their physical and chemical properties .

properties

IUPAC Name

2-phenoxy-N-(1-propanoyl-3,4-dihydro-2H-quinolin-7-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2O3/c1-2-20(24)22-12-6-7-15-10-11-16(13-18(15)22)21-19(23)14-25-17-8-4-3-5-9-17/h3-5,8-11,13H,2,6-7,12,14H2,1H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNFFISHPTCIXEV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)N1CCCC2=C1C=C(C=C2)NC(=O)COC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-phenoxy-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-7-yl)acetamide

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